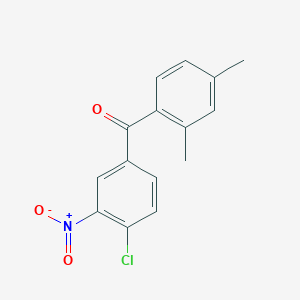
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNM belongs to the family of nitroaromatic compounds and is known for its high reactivity and stability.
Mécanisme D'action
The mechanism of action of CNM is not fully understood, but it is believed to involve the formation of reactive intermediates through the reduction of the nitro group. These intermediates can then react with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNM has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of protein synthesis, and the modulation of cellular signaling pathways. Moreover, CNM has been found to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of novel antitumor agents.
Avantages Et Limitations Des Expériences En Laboratoire
CNM has several advantages as a research tool, including its high stability, reactivity, and versatility. Moreover, CNM can be easily synthesized in the laboratory using readily available starting materials. However, CNM also has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.
Orientations Futures
Several future directions can be pursued in the research of CNM. One potential direction is the development of novel synthetic methods for CNM that can improve its yield and purity. Another direction is the exploration of the potential applications of CNM in the development of new drugs and therapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of CNM and its potential toxicity in biological systems.
Conclusion:
In conclusion, CNM is a synthetic compound that has shown potential as a research tool in several scientific fields. CNM can be easily synthesized in the laboratory and has several advantages as a research tool, including its high stability, reactivity, and versatility. However, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
CNM can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield CNM. The synthesis method of CNM has been well-established, and several modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CNM has shown potential as a research tool in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology. CNM has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. Moreover, CNM has been used as a fluorescent probe to detect the presence of reactive oxygen species in biological systems.
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFACJFNJNTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
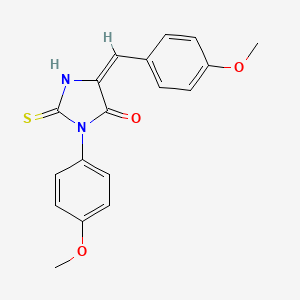
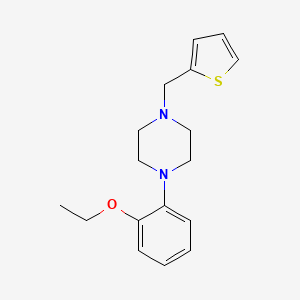
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
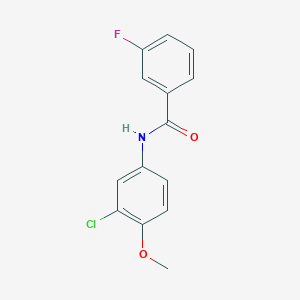
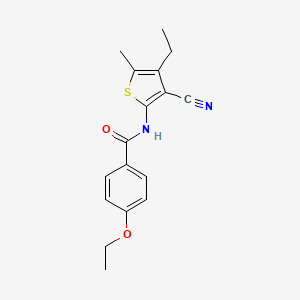
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
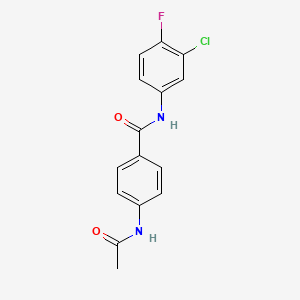
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)